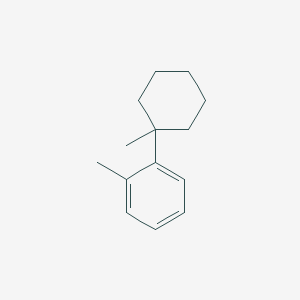

1-Methyl-2-(1-methylcyclohexyl)benzene

Übersicht

Beschreibung

1-Methyl-2-(1-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H20. It is a derivative of benzene, where a methyl group and a 1-methylcyclohexyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-2-(1-methylcyclohexyl)benzene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-(1-methylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclohexane derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Cyclohexane derivatives

Substitution: Nitro derivatives, sulfonic acid derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 1-Methyl-2-(1-methylcyclohexyl)benzene serves as an important intermediate for the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction: Hydrogenation can yield cyclohexane derivatives.

- Electrophilic Aromatic Substitution: Reactions such as nitration or sulfonation can modify the benzene ring.

Biology

Research has indicated potential biological activities associated with this compound. It is studied for its interactions with biomolecules, which may lead to therapeutic applications. For example:

- Endocrine Disruption Potential: A toxicological assessment highlighted concerns regarding its migration from food contact materials into food products, suggesting potential endocrine-disrupting effects.

Medicine

The compound is being investigated for its pharmacological properties. Related compounds have shown anti-inflammatory activity in vivo, indicating that similar structures may have therapeutic potential.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials science. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials.

Case Studies

Case Study 1: Toxicological Assessment

A study on food contact materials identified contaminants including this compound. The findings raised concerns about its potential as an endocrine disruptor due to its ability to migrate from packaging into food products.

Case Study 2: Pharmacological Exploration

Pharmacological research has explored compounds related to this substance for anti-inflammatory properties. Results indicated significant effects in vivo, suggesting that further investigation into its therapeutic applications is warranted.

Wirkmechanismus

The mechanism of action of 1-Methyl-2-(1-methylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylcyclohexene: An organic compound consisting of cyclohexene with a methyl group substituent attached to the alkene group.

3-Methylcyclohexene: Another structural isomer of methylcyclohexene.

4-Methylcyclohexene: A structural isomer of methylcyclohexene.

Uniqueness

1-Methyl-2-(1-methylcyclohexyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzene ring with a 1-methylcyclohexyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Biologische Aktivität

Overview

1-Methyl-2-(1-methylcyclohexyl)benzene, also known as a derivative of benzene, is an organic compound with the molecular formula C14H20. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry, biology, and medicine. Understanding its biological activity involves examining its interactions with various biomolecules and its implications in therapeutic applications.

- Molecular Weight : 188.31 g/mol

- CAS Number : 14962-10-8

- Structure : The compound features a benzene ring substituted with a methyl group and a 1-methylcyclohexyl group, contributing to its unique chemical properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It acts as a ligand that may bind to receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects depending on the target pathways involved.

Toxicological Profile

This compound is classified as a highly flammable liquid that poses risks if ingested or inhaled. Its toxicological profile indicates potential adverse effects on human health, including skin irritation and respiratory issues upon exposure.

Research Findings

Recent studies have explored the compound's biological properties:

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems .

- Endocrine Disruption Potential : Investigations into compounds within similar structural classes have suggested potential endocrine-disrupting effects, which warrant further exploration regarding their impact on hormonal regulation .

- Metabolism Studies : Studies have indicated that this compound may influence the metabolism of xenobiotics, suggesting a role in detoxification pathways and interactions with metabolic enzymes .

Case Study 1: Toxicological Assessment

A study conducted on various food contact materials identified contaminants including this compound. The findings highlighted its potential as an endocrine disruptor and raised concerns regarding its migration from packaging into food products .

Case Study 2: Pharmacological Exploration

In pharmacological research, compounds related to this compound were tested for anti-inflammatory activity. The results indicated that similar structures exhibited significant anti-inflammatory effects in vivo, suggesting potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C14H20 | Antioxidant, Potential Endocrine Disruptor | Needs further study on safety and efficacy |

| 1-Methyl-2-(2-methylcyclohexyl)benzene | C14H20 | Limited data available | Similar structure but distinct biological properties |

Eigenschaften

IUPAC Name |

1-methyl-2-(1-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-12-8-4-5-9-13(12)14(2)10-6-3-7-11-14/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDYGXWYOJNFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554617 | |

| Record name | 1-Methyl-2-(1-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-10-8 | |

| Record name | 1-Methyl-2-(1-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.